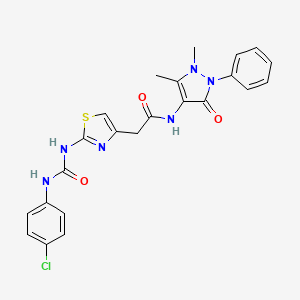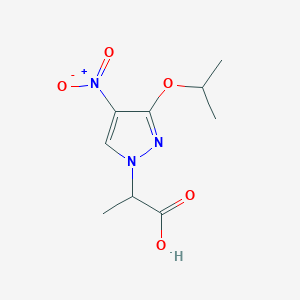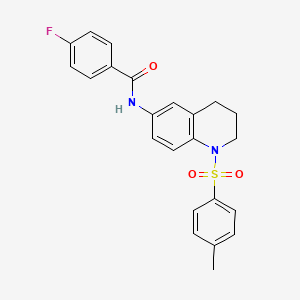
1-(2-Chlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to "1-(2-Chlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea," involves multi-step chemical processes. For instance, Thalluri et al. (2014) describe a method for the synthesis of ureas through ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which is applicable for creating a wide range of urea derivatives with good yields under mild conditions, showcasing the versatility of synthesis methods for such compounds (Thalluri, Manne, Dev, & Mandal, 2014).
Molecular Structure Analysis
The analysis of the molecular structure of urea derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray diffraction and NMR spectroscopy are commonly employed to elucidate the molecular structure. For example, Achutha et al. (2017) conducted a study on ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, revealing detailed insights into its crystal structure and molecular interactions through X-ray diffraction studies, which is relevant for analyzing the structure of "this compound" (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).
Chemical Reactions and Properties
The chemical reactions and properties of urea derivatives, including reactivity, stability, and interaction with other chemicals, are of significant interest. Studies like that of Gaudreault et al. (1988) on 1-aryl-3-(2-chloroethyl) ureas demonstrate the potential of such compounds as anticancer agents, highlighting the importance of understanding their chemical reactions and properties for therapeutic applications (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, play a critical role in their application and handling. The study by Crasta et al. (2005) on 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one provides insights into the crystal growth and physical properties, which are relevant for understanding the physical characteristics of "this compound" (Crasta, Ravindrachary, Lakshmi, Pramod, Shridar, & Prasad, 2005).
Chemical Properties Analysis
Analyzing the chemical properties, including the reactivity, stability under various conditions, and interactions with other compounds, is essential for the application of urea derivatives in various fields. The work by Pawar et al. (2018) on synthesizing antiproliferative agents provides an example of how the chemical properties of urea derivatives are investigated to find potential therapeutic applications (Pawar, Pansare, & Shinde, 2018).
Scientific Research Applications
Anti-Cancer Potential
One significant application of compounds similar to "1-(2-Chlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea" is in cancer research. N,N'-Diarylureas have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor, reducing cancer cell proliferation by inhibiting translation initiation. This research suggests that non-symmetrical N,N'-diarylureas, which might share structural similarities with the compound , could serve as leads for developing potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).
Corrosion Inhibition
Research into the corrosion behavior of mild steel in hydrochloric acid solution has found that compounds structurally similar to "this compound" serve as effective corrosion inhibitors. These findings highlight the compound's potential application in protecting metals from corrosion, indicating its utility in industrial chemistry and materials science (Bahrami & Hosseini, 2012).
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of related compounds. Research has shown that derivatives of urea, including those with chlorophenyl groups, can synchronize spontaneous bioelectric activity and increase convulsion thresholds in various brain structures. This suggests potential applications in developing new treatments for epilepsy and other seizure disorders (Vengerovskii et al., 2014).
Environmental Science
The study of substituted urea herbicides and organophosphate pesticides in water, including their photodegradation and hydrolysis, highlights the environmental impact of chemical compounds including urea derivatives. Understanding the environmental fate of these chemicals is crucial for assessing their ecological safety and developing strategies for mitigating pollution (Gatidou & Iatrou, 2011).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-22-12-8-6-11(7-9-12)15(20)10-18-16(21)19-14-5-3-2-4-13(14)17/h2-9,15,20H,10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTAESGIZRWWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480359.png)

![1-Phenylmethoxycarbonyl-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-3a-carboxylic acid](/img/structure/B2480362.png)
![Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2480363.png)

![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)


![Methyl 4-{[(pyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2480372.png)


![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2480379.png)